Product packaging for 2,6-dichloro-3H-imidazo[4,5-b]pyridine(Cat. No.:CAS No. 19918-35-5)

2,6-dichloro-3H-imidazo[4,5-b]pyridine

Cat. No.: B6233973
CAS No.: 19918-35-5
M. Wt: 188.01 g/mol
InChI Key: YCBVVLXZVZADHK-UHFFFAOYSA-N
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Description

Historical Context and Significance of Imidazo[4,5-b]pyridines as Heterocyclic Systems

The imidazo[4,5-b]pyridine ring system, a fusion of imidazole (B134444) and pyridine (B92270) rings, is a prominent structural motif in medicinal chemistry. researchgate.netuctm.edu Its importance stems from its bioisosteric relationship with purines, the fundamental components of nucleic acids. This structural mimicry allows imidazo[4,5-b]pyridine derivatives to act as antagonists or modulators of various biological targets. nih.govmdpi.com

Historically, research into imidazopyridines, including the [4,5-b] isomer, has been driven by their diverse pharmacological potential. nih.govresearchgate.net These compounds have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.commdpi.com The versatility of the imidazo[4,5-b]pyridine scaffold allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for drug discovery and development. nih.gov

Rationale for Academic Investigation of the 2,6-Dichloro-3H-imidazo[4,5-b]pyridine Derivative

The specific derivative, this compound, serves as a crucial building block in synthetic chemistry. The presence of two chlorine atoms at positions 2 and 6 offers reactive sites for further chemical transformations, such as cross-coupling reactions. This allows for the introduction of various functional groups, leading to the creation of diverse molecular architectures.

A key synthetic application of this compound is its use in Suzuki cross-coupling reactions. This powerful method enables the formation of carbon-carbon bonds, facilitating the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov These derivatives have shown promise as potential therapeutic agents for conditions like dysferlinopathies, a group of muscular dystrophies. nih.gov The ability to systematically modify the substituents at both the 2 and 6 positions allows for a detailed exploration of structure-activity relationships (SAR), a fundamental aspect of medicinal chemistry. nih.gov

Overview of Research Trajectories for the Imidazo[4,5-b]pyridine Core Structure

Research on the imidazo[4,5-b]pyridine core structure has followed several key trajectories, primarily focused on its therapeutic potential and material science applications.

Medicinal Chemistry:

Anticancer Agents: A significant area of research involves the development of imidazo[4,a]pyridine derivatives as anticancer agents. mdpi.comscispace.com Studies have shown that these compounds can exhibit cytotoxic activity against various cancer cell lines. eurjchem.com

Antimicrobial and Antiviral Activity: The scaffold has been explored for its potential to combat infectious diseases. mdpi.com Researchers have synthesized and tested derivatives for their activity against a range of bacteria and viruses. mdpi.com

Kinase Inhibitors: The structural similarity to purines makes imidazo[4,5-b]pyridines promising candidates for kinase inhibitors. nih.govpasteur.fr Kinases are crucial enzymes in cell signaling pathways, and their inhibition is a key strategy in cancer therapy.

Enzyme Inhibition: Beyond kinases, these compounds have been investigated as inhibitors of other enzymes. nih.gov

Material Science:

Organic Light-Emitting Diodes (OLEDs): The emissive properties of certain imidazo[4,5-b]pyridine derivatives have led to their investigation for use in OLEDs. nih.gov

Sensors: The ability of the scaffold to interact with various molecules and ions makes it a candidate for the development of chemical sensors. nih.gov

The synthetic versatility of the imidazo[4,5-b]pyridine core continues to drive research, with ongoing efforts to develop novel synthetic methodologies and explore new applications. researchgate.netacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19918-35-5

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

2,6-dichloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H,9,10,11)

InChI Key

YCBVVLXZVZADHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)Cl)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2,6 Dichloro 3h Imidazo 4,5 B Pyridine

Foundational Synthetic Routes to the Imidazo[4,5-b]pyridine System

The imidazo[4,5-b]pyridine core, a bioisostere of purine (B94841), has garnered significant attention in medicinal chemistry, leading to the development of several robust synthetic strategies. These foundational routes are crucial for understanding the subsequent targeted synthesis of its halogenated derivatives.

Condensation Reactions from 2,3-Diaminopyridines

The most conventional and widely employed method for the synthesis of the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridines with various carbonyl compounds. This approach typically involves the reaction of the diamine with carboxylic acids, aldehydes, or their equivalents, followed by cyclization and dehydration.

For instance, the reaction of 2,3-diaminopyridine (B105623) with formic acid is a classic method to produce the parent 3H-imidazo[4,5-b]pyridine. Similarly, substituted aldehydes can be used to introduce a variety of substituents at the 2-position of the imidazo[4,5-b]pyridine ring system nih.govnih.gov. The cyclization is often promoted by heat or acidic conditions. In some variations, an oxidizing agent such as p-benzoquinone is added to facilitate the aromatization of the initially formed imidazoline intermediate nih.gov.

Tandem Reaction Sequences (e.g., SNAr, Nitro Reduction, Cyclization)

Modern synthetic approaches often employ tandem or one-pot reaction sequences to enhance efficiency and reduce the number of isolation steps. A common strategy for constructing substituted imidazo[4,5-b]pyridines starts from readily available 2-chloro-3-nitropyridine (B167233). This substrate can undergo a nucleophilic aromatic substitution (SNAr) reaction with a primary amine to introduce a substituent at the 2-position. The nitro group of the resulting N-substituted-3-nitropyridin-2-amine is then reduced to an amino group, typically using reducing agents like tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄), to form a 2,3-diaminopyridine intermediate in situ. This intermediate can then be cyclized with an aldehyde or a carboxylic acid derivative to afford the final imidazo[4,5-b]pyridine product acs.orgscispace.com. This tandem approach allows for the rapid generation of a library of substituted imidazo[4,5-b]pyridines acs.org.

Palladium-Catalyzed Cyclization and Arylation Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in heterocyclic synthesis, offering mild and efficient routes to functionalized imidazo[4,5-b]pyridines. For example, the Suzuki cross-coupling reaction is frequently used to introduce aryl or heteroaryl substituents at the 2- and 6-positions of the imidazo[4,5-b]pyridine core, starting from the corresponding bromo- or chloro-substituted derivatives nih.govnih.gov. This method is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery nih.gov.

Furthermore, palladium-catalyzed intramolecular C-N bond formation has been utilized to construct the imidazole (B134444) ring. These methods often involve the cyclization of suitably functionalized pyridine (B92270) precursors and offer an alternative to classical condensation reactions.

Reductive Cyclization Strategies

Reductive cyclization provides a direct route to the imidazo[4,5-b]pyridine ring system from ortho-nitro-amino-pyridines. In this approach, a 2-amino-3-nitropyridine derivative is subjected to reducing conditions that simultaneously reduce the nitro group and effect cyclization with a co-reactant. For example, the reaction of a 2-amino-3-nitropyridine with an aldehyde in the presence of a reducing agent like sodium dithionite can directly yield a 2-substituted-3H-imidazo[4,5-b]pyridine scispace.com. This method is advantageous as it combines the reduction and cyclization steps into a single transformation.

Targeted Synthesis of Dihalo-Imidazo[4,5-b]pyridines and Related Halogenated Precursors

The synthesis of 2,6-dichloro-3H-imidazo[4,5-b]pyridine requires the strategic introduction of two chlorine atoms onto the pyridine ring of the imidazo[4,5-b]pyridine scaffold. This can be achieved either by starting with a pre-halogenated pyridine precursor or by halogenating the imidazo[4,5-b]pyridine ring system at a later stage. The former approach is generally preferred to control regioselectivity.

Preparation of Key Halopyridine Intermediates

A crucial step in the synthesis of this compound is the preparation of a suitably substituted dichlorinated pyridine intermediate. A plausible and efficient route starts with the nitration of 2,6-dichloropyridine.

Nitration of 2,6-Dichloropyridine: 2,6-Dichloropyridine can be nitrated using a mixture of nitric acid and sulfuric acid or oleum to yield 2,6-dichloro-3-nitropyridine google.com. The reaction conditions, such as temperature and the ratio of reagents, are critical for achieving good yields and minimizing side products.

Amination of 2,6-Dichloro-3-nitropyridine: The resulting 2,6-dichloro-3-nitropyridine can then undergo a regioselective nucleophilic aromatic substitution reaction. Treatment with ammonia or an amine source can selectively displace one of the chlorine atoms. Due to the electronic effects of the nitro group, the chlorine atom at the 2-position is more activated towards nucleophilic attack, leading to the formation of 2-amino-6-chloro-3-nitropyridine.

Reduction of the Nitro Group: The subsequent step involves the reduction of the nitro group in 2-amino-6-chloro-3-nitropyridine to an amino group, yielding the key intermediate, 5-chloro-2,3-diaminopyridine. This reduction can be accomplished using various reducing agents, with tin(II) chloride in hydrochloric acid or catalytic hydrogenation being common choices.

Cyclization to form the Imidazole Ring: Finally, the cyclization of 5-chloro-2,3-diaminopyridine with a one-carbon synthon, such as formic acid or triethyl orthoformate, will lead to the formation of the imidazole ring, yielding the target compound, this compound. The reaction with formic acid typically requires heating to drive the condensation and dehydration.

An alternative approach could involve the direct chlorination of a pre-formed imidazo[4,5-b]pyridine ring system, although controlling the regioselectivity of such a reaction can be challenging and may lead to a mixture of chlorinated products. A known synthesis of a related compound, 5,7-dichloro-3H-imidazo[4,5-b]pyridine, involves the treatment of 7-chloro-3H-imidazo[4,5-b]pyridine-4-oxide with phosphorus oxychloride, which acts as both a chlorinating and deoxygenating agent prepchem.com. This suggests that direct chlorination methods can be effective for introducing chlorine atoms onto the pyridine ring of the fused heterocyclic system.

Below is a table summarizing the key intermediates and reagents in a plausible synthetic route to this compound.

Starting MaterialReagent(s)Intermediate
2,6-DichloropyridineHNO₃, H₂SO₄/Oleum2,6-Dichloro-3-nitropyridine
2,6-Dichloro-3-nitropyridineNH₃2-Amino-6-chloro-3-nitropyridine
2-Amino-6-chloro-3-nitropyridineSnCl₂/HCl or H₂, Pd/C5-Chloro-2,3-diaminopyridine
5-Chloro-2,3-diaminopyridineHCOOH or HC(OEt)₃This compound

Regioselective Chlorination Strategies

The synthesis of this compound necessitates precise control over the placement of chloro substituents on the heterocyclic core. A key strategic approach involves beginning with a pyridine ring that already contains the required chlorine atoms at the 2 and 6 positions. The challenge then becomes the regioselective construction of the fused imidazole ring.

A viable pathway commences with 2,6-dichloropyridin-4-amine. To build the imidazole portion of the molecule, amino groups are required at the 3 and 4 positions of the pyridine ring. This is achieved through a critical regioselective nitration step. By treating 2,6-dichloropyridin-4-amine with a nitrating agent like 70% nitric acid in concentrated sulfuric acid, 4-amino-2,6-dichloro-3-nitropyridine is produced with high yield. chemicalbook.com This reaction selectively installs a nitro group at the C-3 position.

The subsequent step involves the reduction of the nitro group to an amine, which yields the crucial intermediate: 2,6-dichloro-3,4-diaminopyridine. The final step is the cyclization of this diamine. The most common route for forming the imidazo[4,5-b]pyridine scaffold is the condensation of a 2,3-diaminopyridine (in this case, the 3,4-diamino isomer) with a suitable one-carbon source, such as a carbonyl compound, under appropriate reaction conditions. nih.gov This sequence ensures the chlorine atoms remain at the desired 2 and 6 positions, demonstrating a robust strategy for regioselective synthesis.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. The synthesis of the imidazo[4,5-b]pyridine scaffold, the core of this compound, has been a fertile ground for such innovations.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and reduced reaction times. This technology has been successfully applied to the synthesis of halogenated imidazo[4,5-b]pyridine derivatives. For instance, the synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been achieved through both conventional and microwave-assisted methods. The microwave-assisted approach consistently resulted in shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.net This demonstrates the potential of microwave technology to enhance the efficiency of synthesizing halogenated analogues like this compound. The benefits of this method include uniform heating and significantly faster reaction rates compared to conventional refluxing.

Solvent-Free or Environmentally Benign Solvent Systems (e.g., H₂O-IPA, Glycerol)

The choice of solvent is a cornerstone of green chemistry. Researchers have developed methods to construct the imidazo[4,5-b]pyridine skeleton using environmentally benign solvent systems. A notable example is a tandem reaction starting from 2-chloro-3-nitropyridine that proceeds in a mixture of water and isopropyl alcohol (H₂O-IPA). This procedure is lauded for being highly efficient, clean, and simple. Furthermore, water has been used as a solvent for Suzuki coupling reactions to prepare substituted imidazo[4,5-b]pyridines, which also leverages the use of boronic acids that are considered less toxic and safer for the environment. nih.gov

Advanced Synthetic Challenges and Innovations

Overcoming Regioselectivity Issues in Functionalization

A primary innovation to overcome this challenge is to control the regiochemistry by starting with a precursor where the nitrogen is already substituted. For example, in the synthesis of a 6-bromo-2-phenyl-imidazo[4,5-b]pyridine derivative, two routes were compared:

Cyclocondensation using 5-bromo-2,3-diaminopyridine, which yielded the N-unsubstituted product at a 46% yield.

Cyclocondensation using a pre-methylated starting material, N¹-(5-bromopyridin-3-yl)-N¹-methylethane-1,2-diamine, which yielded the N-3 methyl substituted product at a much higher 86% yield. nih.gov

This strategic decision to use a pre-alkylated diamine effectively circumvents the regioselectivity problem, providing a more convenient and higher-yielding pathway to a single, specific regioisomer. nih.gov This approach represents a key innovation in the functionalization of the imidazo[4,5-b]pyridine system.

One-Pot Multi-Component Reaction Development

The development of one-pot, multi-component reactions represents a significant advancement in synthetic efficiency, offering a streamlined approach to complex molecules like this compound and its analogs from simple precursors in a single flask. These strategies are prized for their operational simplicity, reduction of waste by eliminating intermediate purification steps, and their ability to rapidly generate libraries of structurally diverse compounds.

A notable strategic approach involves a tandem, one-pot sequence commencing with a substituted 2-chloropyridine. acs.orgnih.gov This methodology facilitates the construction of the core imidazo[4,5-b]pyridine skeleton through a series of sequential reactions performed in the same reaction vessel. The process is initiated with the nucleophilic aromatic substitution (SNAr) reaction between a starting material like 2-chloro-3-nitropyridine and a primary amine. This is followed by the in-situ reduction of the nitro group to an amine, creating a pyridine-2,3-diamine intermediate. The final step in the sequence is the condensation of this diamine with an aldehyde, which, after cyclization and aromatization, yields the desired disubstituted 3H-imidazo[4,5-b]pyridine scaffold. acs.orgnih.gov

This tandem, three-step process is a powerful illustration of a one-pot synthesis that effectively functions as a multi-component reaction, bringing together three key building blocks—the pyridine core, an amine, and an aldehyde—to rapidly construct the final heterocyclic system. nih.gov The use of an environmentally benign H₂O-IPA solvent system further enhances the green credentials of this synthetic route. acs.orgnih.gov

Detailed research findings have demonstrated the versatility of this approach by varying the primary amine and aldehyde components to produce a wide array of final products. The reaction conditions are typically heating the initial components, followed by the addition of a reducing agent like zinc powder with hydrochloric acid, and subsequent condensation with the aldehyde. acs.orgnih.gov

The scope of this one-pot strategy has been explored with various substrates, showcasing its utility in generating functionalized imidazo[4,5-b]pyridines. The following table summarizes the outcomes of this synthetic approach using different combinations of primary amines and aldehydes.

EntryPrimary AmineAldehydeResulting ProductYield (%)
1Propylamine2-Bromobenzaldehyde2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine85% acs.org
2Butylamine2-Fluorobenzaldehyde3-Butyl-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridine88% acs.org
3Butylamine4-Fluorobenzaldehyde3-Butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine92% acs.org
43-MethoxypropylamineBenzaldehyde3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine94% acs.org
52-(Cyclohex-1-en-1-yl)ethan-1-amineFuran-2-carbaldehyde3-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine86% acs.org

This one-pot, tandem reaction highlights a sophisticated and efficient strategy for assembling the imidazo[4,5-b]pyridine core, which is central to the synthesis of derivatives such as this compound. While classic multi-component reactions like the Groebke–Blackburn–Bienaymé reaction are employed for related scaffolds such as imidazo[1,2-a]pyridines, this sequential one-pot approach provides a tailored solution for the specific regiochemistry of the imidazo[4,5-b]pyridine system. mdpi.comresearchgate.net

Chemical Reactivity and Derivatization Strategies of the 2,6 Dichloro 3h Imidazo 4,5 B Pyridine Scaffold

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring in the 2,6-dichloro-3H-imidazo[4,5-b]pyridine scaffold makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for introducing a wide array of functional groups onto the heterocyclic core.

Selective Functionalization at C-2 and C-6 Positions

The chlorine atoms at the C-2 and C-6 positions of the pyridine ring are the primary sites for nucleophilic attack. The inherent electronic properties of the imidazo[4,5-b]pyridine system, particularly the electron-withdrawing effect of the fused imidazole (B134444) ring and the pyridine nitrogen, activate these positions for substitution. youtube.comyoutube.com The selectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

Research has demonstrated that in many dihalogenated N-heteroarenes, palladium-catalyzed cross-coupling reactions conventionally occur at the halide position adjacent to a nitrogen atom. nsf.gov This general principle suggests that the C-2 position in this compound would be inherently more reactive towards certain types of reactions. However, the development of specialized ligand systems in palladium catalysis has enabled unconventional site selectivity, allowing for targeted functionalization at positions that are typically less reactive. nsf.gov

Reactivity with Various Nucleophiles (e.g., Amines, Thiols, Organometallics)

A diverse range of nucleophiles can be employed to displace the chlorine atoms at the C-2 and C-6 positions, leading to a vast library of derivatives.

Amines: The reaction of this compound with amines is a common and effective method for introducing nitrogen-containing substituents. youtube.comyoutube.com This reaction typically proceeds via an addition-elimination mechanism, where the amine attacks the electron-deficient carbon, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity. youtube.com The strength of the amine nucleophile plays a crucial role in the reaction's success.

Thiols: Similarly, thiols can act as potent nucleophiles to displace the chloro substituents, leading to the formation of thioether derivatives. These reactions are valuable for introducing sulfur-containing moieties into the scaffold.

Organometallics: Organometallic reagents, particularly in the context of cross-coupling reactions, are instrumental in forming carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the diversity of accessible derivatives.

Modifications and Functionalization of the Imidazole Nitrogen (N-3)

The imidazole portion of the scaffold contains a reactive nitrogen atom at the N-3 position, which is also a key site for derivatization.

Alkylation and Acylation Reactions

The N-3 nitrogen of the imidazole ring can be readily functionalized through alkylation and acylation reactions. mdpi.comnih.gov

Alkylation: The introduction of alkyl groups at the N-3 position is a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds. This is typically achieved by reacting the scaffold with alkyl halides in the presence of a base. For instance, 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine has been successfully methylated at the N-3 position using methyl iodide and sodium hydride to yield 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com Another method involves using methyl iodide with potassium carbonate and tetra-n-butylammonium bromide in DMF. nih.gov

Acylation: Acylation at the N-3 position can introduce carbonyl-containing functional groups. Friedel-Crafts acylation conditions, often employing a Lewis acid catalyst like aluminum chloride, can be used to introduce acetyl groups onto the imidazole ring of related imidazopyridine systems. nih.gov

Tautomerism and its Implications for Reactivity

The this compound scaffold can exist in different tautomeric forms due to the potential for proton migration between the nitrogen atoms of the imidazole ring. While the 3H-tautomer is explicitly named, the existence of the 1H-tautomer is also possible. The position of the tautomeric equilibrium can be influenced by factors such as the solvent and the nature of substituents on the scaffold. This tautomerism has significant implications for reactivity, as the different tautomers may exhibit distinct reaction profiles. For example, in related imidazo[1,2-a]pyridine (B132010) systems, theoretical studies have been conducted to understand the stability of different tautomers. researchgate.net The specific tautomeric form present under a given set of reaction conditions will dictate the site of functionalization, particularly for reactions involving the imidazole nitrogen.

Cross-Coupling Methodologies for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the diversification of the this compound scaffold. acs.orgorganic-chemistry.org These methods allow for the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are among the most widely used cross-coupling strategies. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly valuable for introducing aryl and heteroaryl substituents at the C-2 and C-6 positions. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and controlling the regioselectivity of the reaction. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C-4 position of 2,4-dichloropyridines, demonstrating the power of ligand control in directing selectivity. nsf.gov Similarly, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles provides a facile route to imidazo[4,5-b]pyridines. organic-chemistry.org

The ability to perform sequential cross-coupling reactions at the C-2 and C-6 positions, by carefully controlling the reaction conditions, allows for the synthesis of unsymmetrically substituted derivatives, further expanding the chemical space accessible from this versatile scaffold.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the arylation of heterocyclic compounds. researchgate.net In the context of the this compound scaffold, this reaction has been successfully employed to introduce various aryl groups at the 2 and/or 6 positions. nih.govresearchgate.net

The reaction typically involves the coupling of the dichloro-scaffold with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and regioselectivity. For instance, the use of Pd(PPh₃)₄ as a catalyst with K₃PO₄ as the base in 1,4-dioxane (B91453) has been shown to be effective for the arylation of similar dichlorinated heterocyclic systems. mdpi.com

Researchers have demonstrated the regioselective nature of the Suzuki-Miyaura reaction on related dichloro-heterocycles. For example, in 2,6-dichloro-3-(trifluoromethyl)pyridine, the initial arylation occurs preferentially at the more sterically hindered C-2 position due to electronic effects. researchgate.net This regioselectivity allows for the stepwise introduction of two different aryl groups, leading to the synthesis of unsymmetrically substituted diaryl derivatives. researchgate.net

A study on the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines optimized the Suzuki coupling conditions for the reaction of 6-bromo-2-phenylimidazo[4,5-b]pyridine with 4-nitrophenyl boronic acid. nih.gov This highlights the adaptability of the Suzuki-Miyaura reaction for creating a library of compounds with diverse substituents for biological evaluation. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Dichloro-Heterocycles

Starting MaterialCoupling PartnerCatalystBaseSolventProductReference
4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-aminep-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O4,4'-[6-(diethylamino)-1,3,5-triazine-2,4-diyl]diphenol (after demethylation) researchgate.net
4,6-dichloropyrimidinep-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O4,4'-(pyrimidine-4,6-diyl)diphenol (after demethylation) researchgate.net
2,6-dichloropyridinep-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O4,4'-(pyridine-2,6-diyl)diphenol (after demethylation) researchgate.net
2,6-dichloro-3-(trifluoromethyl)pyridineArylboronic acid (1 equiv.)Not specifiedNot specifiedNot specified2-aryl-6-chloro-3-(trifluoromethyl)pyridine researchgate.net

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions have been instrumental in the derivatization of the imidazo[4,5-b]pyridine core and related nitrogen heterocycles. These reactions offer alternative pathways to introduce a variety of functional groups, expanding the chemical space for drug discovery.

Copper-catalyzed reactions, for example, have been employed for the synthesis of imidazopyridines. beilstein-journals.org These can include C-N bond formation and nucleophilic addition reactions. beilstein-journals.org While not directly demonstrated on this compound in the provided context, the utility of copper catalysis in constructing the broader imidazopyridine scaffold suggests its potential applicability.

The Sonogashira coupling, another palladium-catalyzed reaction, is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction has been utilized in the synthesis of complex pyridine-3,5-dicarbonitrile (B74902) derivatives, demonstrating its utility in functionalizing halogenated pyridine rings. beilstein-journals.org

The Buchwald-Hartwig amination is another key palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This reaction is crucial for introducing amine substituents onto heterocyclic rings. For instance, the reaction of 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile with 3,6-di-tert-butyl-9H-carbazole was achieved using sodium hydride as a base in a mixture of THF and DMF, leading to the formation of a C-N bond. beilstein-journals.org

Table 2: Examples of Other Transition Metal-Catalyzed Reactions on Halogenated Pyridines

Reaction TypeStarting MaterialReagentCatalystProductReference
Buchwald-Hartwig Amination2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile3,6-di-tert-butyl-9H-carbazoleNone (Base-mediated)2,6-bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile beilstein-journals.org
Sonogashira Coupling2,6-bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrileEthynyltrimethylsilanePdCl₂(PPh₃)₂/CuI2,6-bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-ethynylphenyl)pyridine-3,5-dicarbonitrile beilstein-journals.org

Rational Design of Analogues and Derivatives from this compound

The rational design of analogues and derivatives from the this compound scaffold is driven by the goal of developing novel therapeutic agents. nih.goveurjchem.com The structural similarity of the imidazo[4,5-b]pyridine core to purines makes it a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties. nih.goveurjchem.comscispace.com

The design strategy often involves modifying the substituents at the 2 and 6 positions to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. nih.gov For example, a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines were synthesized to evaluate their in vitro biological activity. nih.gov By introducing different substituents on the phenyl rings at position 6, researchers can study the structure-activity relationship (SAR) and identify key structural features responsible for the observed biological effects. nih.gov

Alkylation at the nitrogen atoms of the imidazole ring is another common strategy to generate diverse analogues. The alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can lead to a mixture of N1, N3, and N4 regioisomers, each potentially having distinct biological profiles. mdpi.com Theoretical studies, such as Density Functional Theory (DFT), can be employed to understand the electronic properties and reactivity of the designed molecules, aiding in the prediction of their biological activity. mdpi.com

The synthesis of various 2- and 6-substituted imidazo[4,5-b]pyridines has led to the discovery of compounds with potent fungicidal activity. researchgate.net In one study, a series of novel imidazo[4,5-b]pyridine derivatives were synthesized and tested against Puccinia polysora, with some compounds showing efficacy comparable to the commercial fungicide tebuconazole. researchgate.net This highlights the potential of this scaffold in the development of new agrochemicals.

Furthermore, the imidazo[4,5-b]pyridine framework has been incorporated into more complex heterocyclic systems. For example, derivatives have been synthesized to act as antagonists for biological receptors like angiotensin II and thromboxane (B8750289) A₂. mdpi.com The condensation of 5-bromo-2,3-diaminopyridine with various aldehydes is a common route to access the 6-bromo-imidazo[4,5-b]pyridine core, which can then be further functionalized. eurjchem.comscispace.com

Table 3: Examples of Analogue Design and Resulting Biological Activities

ScaffoldModification StrategyResulting DerivativesTarget/ApplicationReference
Imidazo[4,5-b]pyridineSuzuki coupling with various arylboronic acids2,6-diphenyl substituted imidazo[4,5-b]pyridinesAntiproliferative activity nih.gov
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineAlkylation with halogenated derivativesN1, N3, and N4 regioisomersAntimicrobial activity mdpi.com
Imidazo[4,5-b]pyridineSynthesis of various N- and 2-substituted derivativesNovel imidazo[4,5-b]pyridine derivativesFungicidal activity researchgate.net
6-Bromo-3H-imidazo[4,5-b]pyridineCondensation with substituted aldehydes6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivativesAnticancer and antimicrobial activity eurjchem.com

Medicinal Chemistry Perspectives: Scaffold Utility and Molecular Interaction Research

The Imidazo[4,5-b]pyridine Moiety as a Privileged Scaffold in Ligand Design

The imidazo[4,5-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents. researchgate.netdntb.gov.uarsc.org The utility of this scaffold is enhanced by the numerous synthetic methods available for its modification, allowing for the creation of diverse chemical libraries for biological screening. nih.govnih.govmdpi.com

Structural Analogy to Purines and its Biological Implications

A key feature of the imidazo[4,5-b]pyridine ring system is its structural resemblance to naturally occurring purines. nih.govmdpi.comresearchgate.netrjpbr.com This similarity allows imidazo[4,5-b]pyridine derivatives to act as bioisosteres of purines, enabling them to interact with biological macromolecules that normally bind to purine-based ligands, such as adenine (B156593) and guanine. mdpi.comresearchgate.net This mimicry is a fundamental reason for the broad spectrum of biological activities observed with this class of compounds, as they can effectively compete with endogenous purines for binding sites on enzymes and receptors. nih.govnih.gov

Exploration of Diverse Bioactivities Associated with Imidazo[4,5-b]pyridine Derivatives

The versatility of the imidazo[4,5-b]pyridine scaffold has been demonstrated through the discovery of its derivatives possessing a wide range of biological activities. nih.govmdpi.comresearchgate.netrjpbr.com These include:

Antiproliferative Activity: Numerous imidazo[4,5-b]pyridine derivatives have shown potent effects against various cancer cell lines. mdpi.comnih.gov

Antiviral Activity: Certain derivatives have exhibited activity against viruses such as the respiratory syncytial virus (RSV). mdpi.com

Antibacterial Activity: While many derivatives show limited antibacterial action, some have demonstrated moderate activity against specific bacterial strains like E. coli. mdpi.com

Anti-inflammatory Properties: The scaffold has been explored for its potential in treating inflammatory conditions. mdpi.com

Antioxidant Effects: Some derivatives have shown the ability to counteract oxidative stress. researchgate.net

Target-Oriented Ligand Discovery and Molecular Mechanisms of Action

The development of imidazo[4,5-b]pyridine derivatives has increasingly focused on target-oriented discovery, aiming to design ligands with high affinity and selectivity for specific biological targets implicated in disease. nih.govmdpi.comresearchgate.netrjpbr.com This approach has led to the identification of potent inhibitors of various enzyme and receptor families.

Inhibition of Kinases (e.g., Aurora A, FLT3, PAK4, GSK3, Cyclin G-Associated Kinase)

Kinases are a major class of enzymes targeted by imidazo[4,5-b]pyridine derivatives due to their critical role in cell signaling and proliferation. nih.govrjpbr.com

Aurora Kinases: Optimization of imidazo[4,5-b]pyridine-based compounds has led to potent inhibitors of Aurora kinases A, B, and C. nih.govnih.govcapes.gov.br For instance, compound 51 (CCT137690) was identified as a potent inhibitor of Aurora A with an IC50 of 0.015 µM. nih.gov Another derivative, 27e , showed significant inhibitory activity against Aurora-A with a Kd of 7.5 nM. nih.govcapes.gov.br

FLT3: The same derivative, 27e , was also found to be a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), with a Kd of 6.2 nM, and its clinically relevant mutants. nih.govcapes.gov.br This dual inhibition of Aurora kinases and FLT3 makes it a promising candidate for the treatment of acute myeloid leukemia (AML). nih.govcapes.gov.br

Cyclin-Dependent Kinases (CDKs): Imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as inhibitors of CDKs, such as CDK9. nih.gov One lead compound demonstrated the ability to inhibit CDK9, reduce levels of the anti-apoptotic protein Mcl-1, and induce apoptosis in cancer cells. nih.gov

CompoundTarget Kinase(s)Potency (IC50/Kd)Reference
51 (CCT137690) Aurora AIC50 = 0.015 µM nih.gov
27e Aurora AKd = 7.5 nM nih.govcapes.gov.br
27e FLT3Kd = 6.2 nM nih.govcapes.gov.br
Lead Compound 18b CDK9Not specified nih.gov

Modulation of G Protein-Coupled Receptors (e.g., 5-HT6, Angiotensin II Type I)

Imidazo[4,5-b]pyridine derivatives have also been developed as modulators of G protein-coupled receptors (GPCRs).

Angiotensin II Type I (AT1) Receptor: A number of imidazo[4,5-b]pyridine-based compounds have been synthesized and shown to have high affinity for the AT1 receptor, acting as antagonists. nih.govnih.gov These compounds have been investigated for their potential as antihypertensive agents. nih.gov Further studies have explored replacing parts of the molecule to improve pharmacokinetic properties. nih.gov

Enzyme Inhibition Studies (e.g., Phosphodiesterases)

The imidazo[4,5-b]pyridine scaffold has proven effective in the design of inhibitors for other enzyme classes as well.

Phosphodiesterase 10A (PDE10A): Novel imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of PDE10A. nih.gov The optimization of a lead compound resulted in derivatives with nanomolar PDE10A activity and improved oral bioavailability, making them potential candidates for treating schizophrenia. nih.gov Several of these compounds, such as 4 and 12b , demonstrated significant receptor occupancy in in vivo studies. nih.gov

CompoundTarget EnzymePotency (IC50)Key FindingReference
4 PDE10A0.8 - 6.7 nM (range for series)Achieved 71% receptor occupancy in vivo. nih.gov
12b PDE10A0.8 - 6.7 nM (range for series)Achieved 57% receptor occupancy in vivo. nih.gov

Structure-Activity Relationship (SAR) Studies for Imidazo[4,5-b]pyridine Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the imidazo[4,5-b]pyridine scaffold. These studies systematically investigate how chemical modifications at various positions on the heterocyclic ring and its substituents influence biological activity. researchgate.netnih.gov

The biological response of imidazo[4,5-b]pyridine analogues is highly dependent on the nature and position of various substituents.

Substitution on the Pyridine (B92270) Ring: The introduction of a bromine atom onto the pyridine nucleus has been shown to significantly enhance the antiproliferative activity of 2-phenyl-substituted imidazo[4,5-b]pyridines. nih.gov

Substitution at the C2 Position: The group at the C2 position is a key determinant of activity. In a series of B-Raf kinase inhibitors, optimization of this region was a primary focus. For antiproliferative activity, derivatives with a phenyl ring at C2 are common. The substitution on this phenyl ring is critical; compounds with an unsubstituted amidino group or a cyclic 2-imidazolinyl group at this position show potent activity. nih.gov

Substitution on the Imidazole (B134444) Nitrogen: SAR studies reveal that N-methylation can have a significant impact. For 2,6-diphenyl substituted derivatives, placing a methyl group on the imidazole nitrogen generally improved antiproliferative activity. nih.gov Conversely, for amidino-substituted analogues, an N-methyl-substituted derivative showed decreased antiproliferative activity compared to its N-unsubstituted counterparts. nih.gov

Substitution on the Phenyl Ring at C6: In a series of 2,6-diphenyl substituted compounds, a hydroxyl group at the para-position of the C6 phenyl ring was found to improve antiproliferative activity. In contrast, methoxy-substituted derivatives displayed the lowest activity. nih.gov

Scaffold PositionSubstituent TypeEffect on Biological ActivitySource
Pyridine RingBromineIncreased antiproliferative activity nih.gov
Imidazole NitrogenMethyl GroupImproved antiproliferative activity (in 2,6-diphenyl series) nih.gov
Imidazole NitrogenMethyl GroupDecreased antiproliferative activity (in amidino-substituted series) nih.gov
C6-Phenyl Ringp-Hydroxyl GroupImproved antiproliferative activity nih.gov
C6-Phenyl Ringp-Methoxy GroupDecreased antiproliferative activity nih.gov

While extensive SAR studies have been performed on this scaffold, detailed investigations into the role of stereochemistry are less common in the available literature. The synthesis of imidazo[4,5-b]pyridines with a chiral substituent at the nitrogen atom has been reported, highlighting the chemical feasibility of creating enantiomerically specific molecules. However, comparative biological data for different stereoisomers is not widely available.

The importance of stereochemistry is well-established in medicinal chemistry, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. For kinase inhibitors, which are a major application of the imidazo[4,5-b]pyridine scaffold, achieving a precise three-dimensional orientation within the ATP-binding pocket is paramount for potent and selective inhibition. The lack of specific stereochemical studies for this scaffold represents an area for future research that could lead to the development of more potent and selective drug candidates.

Hit-to-Lead Optimization Strategies Based on the Scaffold

The imidazo[4,5-b]pyridine scaffold has served as a successful starting point in hit-to-lead optimization campaigns, particularly for kinase inhibitors. These strategies involve iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

Achieving selectivity, especially among highly similar targets like kinase isoforms, is a major challenge in drug design. For imidazo[4,5-b]pyridine derivatives, structure-based design has been instrumental. A notable example is the development of selective inhibitors for Aurora-A kinase over the highly homologous Aurora-B. nih.gov

The design principle exploited key differences in the ATP-binding pocket between the two isoforms. Specifically, Aurora-A differs from Aurora-B at three residue positions (L215, T217, and R220). nih.gov By using crystal structures and computational modeling, researchers designed C7-substituents on the imidazo[4,5-b]pyridine ring that could form specific interactions with these non-conserved residues. For instance, introducing a 4-amino-N-phenylbenzamide substituent at the 7-position was predicted to be beneficial for Aurora-A selectivity, leading to the discovery of derivatives with a high degree of selectivity in both biochemical and cellular assays. nih.gov

Modulating binding affinity is a core goal of hit-to-lead optimization. For imidazo[4,5-b]pyridine kinase inhibitors, affinity is driven by interactions with the kinase hinge region and other parts of the ATP-binding site. The N4 pyridine nitrogen and the N3 imidazole proton of the scaffold typically form crucial hydrogen bonds with the kinase hinge region (e.g., Ala213 in Aurora-A). vietnamjournal.ru

Computational and Theoretical Investigations of 2,6 Dichloro 3h Imidazo 4,5 B Pyridine and Its Derivatives

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mechanisms of imidazo[4,5-b]pyridine derivatives against various biological targets.

Docking studies on derivatives of the 3H-imidazo[4,5-b]pyridine core have been successfully used to predict their binding modes and estimate their binding affinities. For instance, a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated as potential anti-inflammatory agents by docking them into the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.gov The results showed that the most active compound, 3f, exhibited a binding mode very similar to the known COX-2 inhibitor, celecoxib. nih.gov The imidazo[4,5-b]pyridine ring of the derivative was predicted to overlap with the trifluoromethyl-substituted pyrazolyl ring of celecoxib, indicating a comparable interaction pattern. nih.gov

In another study, newly designed 3H-imidazo[4,5-b]pyridine derivatives were assessed as inhibitors for mixed-lineage protein kinase 3 (MLK3), a target implicated in cancers and neurodegenerative diseases. nih.gov A homology model of MLK3 was constructed, and the designed compounds were docked to evaluate their binding patterns and affinities, leading to the identification of several potent inhibitors with IC₅₀ values in the low nanomolar range. nih.gov Furthermore, phenotypic screening identified 2,6-disubstituted 3H-imidazo[4,5-b]pyridine derivatives that increase the level of dysferlin, a protein deficient in certain muscular dystrophies. nih.gov Subsequent optimization, guided by cell-based assays, led to a highly potent compound with activity at double-digit nanomolar concentrations, with tubulin identified as the molecular target. nih.gov

Derivative SeriesTarget ProteinKey FindingsPotency (IC₅₀)
2,3-Diaryl-3H-imidazo[4,5-b]pyridinesCOX-2Binding mode similar to celecoxib.9.2 µM (for compound 3f)
3H-Imidazo[4,5-b]pyridinesMLK3Significant inhibition predicted by docking.6 nM (for compound 9a)
2,6-Disubstituted 3H-imidazo[4,5-b]pyridinesTubulinPotent elevation of dysferlin levels.Double-digit nM range

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability and affinity of the ligand-protein complex.

For imidazo[1,2-a]pyridine (B132010) derivatives, a related class of compounds, docking studies against oxidoreductase, a key enzyme in breast cancer, identified crucial interactions. asianpubs.org The most potent compound was found to form interactions with essential amino acids His 222, Tyr 216, and Lys 270 within the enzyme's active site. asianpubs.org Similarly, docking of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives into the COX-2 active site revealed that the orientation of the molecule allows for critical interactions within the selectivity pocket, analogous to established inhibitors. nih.gov For MLK3 inhibitors, the docking models provided insights into the binding patterns within the kinase active site that are responsible for their inhibitory activity. nih.gov

Derivative/SeriesTarget ProteinKey Interacting ResiduesType of Interaction
Imidazo[1,2-a]pyridine derivativeOxidoreductaseHis 222, Tyr 216, Lys 270Not specified
2,3-Diaryl-3H-imidazo[4,5-b]pyridineCOX-2Residues in selectivity pocketNot specified
3H-Imidazo[4,5-b]pyridineMLK3Residues in kinase active siteNot specified

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.

Three-dimensional QSAR (3D-QSAR) methods are particularly powerful as they consider the three-dimensional properties of molecules. Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. These techniques generate 3D fields around a series of aligned molecules to correlate their steric, electrostatic, hydrophobic, and hydrogen-bonding properties with their biological activities.

Studies on structurally related heterocyclic compounds have demonstrated the utility of these methods. For instance, 3D-QSAR studies on a series of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives yielded robust CoMFA and CoMSIA models. nih.gov The CoMFA model produced a cross-validated q² of 0.530 and a non-cross-validated r² of 0.903, while the CoMSIA model showed a q² of 0.548 and an r² of 0.909. nih.gov Similarly, a molecular modeling study on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors generated CoMFA and CoMSIA models with high statistical significance (CoMFA: q²=0.802, r²ncv=0.979; CoMSIA: q²=0.799, r²ncv=0.982). nih.gov Research on purinylpyridine derivatives as B-Raf inhibitors has also utilized HQSAR and Topomer CoMFA, showcasing the broad applicability of these techniques. researchgate.net

Compound Series3D-QSAR Methodq² (Cross-validated)r² (Non-cross-validated)r²pred (Predictive)
Purinylpyridine DerivativesCoMFA0.6160.9890.55
Purinylpyridine DerivativesCoMSIA0.5100.9950.56
DMDP DerivativesCoMFA0.5300.9030.935
DMDP DerivativesCoMSIA0.5480.9090.842
6-Aryl-5-cyano-pyrimidine DerivativesCoMFA0.8020.979Not Reported
6-Aryl-5-cyano-pyrimidine DerivativesCoMSIA0.7990.982Not Reported

The primary output of 3D-QSAR studies is a set of contour maps that visualize the regions around the molecular scaffold where certain physicochemical properties are predicted to enhance or diminish biological activity. These maps are a guide for rational drug design.

For example, the CoMFA and CoMSIA contour maps for DMDP derivatives revealed specific structural requirements for anticancer activity. nih.gov The models suggested that highly electropositive substituents with low steric tolerance are favorable at the 5-position of the pteridine (B1203161) ring, while bulky and electronegative substituents are preferred at the meta-position of the phenyl ring. nih.gov In the study of imidazo-pyridine derivatives targeting the AT1 receptor and PPARγ, the contour maps from CoMFA models highlighted the favorable and unfavorable regions for steric and electrostatic interactions, providing a clear rationale for structural optimization. researchgate.net These analyses help to build a comprehensive SAR, guiding the modification of the core structure to achieve higher potency.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing valuable information on the stability of the docked complex, the flexibility of the protein, and the role of solvent molecules.

For derivatives of the imidazo[4,5-b]pyridine scaffold, MD simulations can be used to validate the binding poses obtained from docking. For instance, a study on a 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine derivative used MD simulations to understand its adsorption behavior on a metal surface. researchgate.net In the context of drug-protein interactions, MD simulations performed on related heterocyclic inhibitors, such as 6-aryl-5-cyano-pyrimidines and purinylpyridines, have been crucial. nih.govresearchgate.net These simulations assess whether the key interactions predicted by docking are maintained over a period of nanoseconds. They can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy by accounting for entropic contributions and the dynamic nature of the system. This level of detail is essential for confirming the proposed binding mechanism and ensuring the stability of the designed inhibitor within its biological target.

Analysis of Protein-Ligand Complex Stability

A fundamental aspect of computational drug design is the evaluation of the stability of the complex formed between a ligand, such as a 2,6-dichloro-3H-imidazo[4,5-b]pyridine derivative, and its target protein. This analysis is crucial for predicting the binding affinity and inhibitory potential of a compound. Techniques like molecular docking and molecular dynamics (MD) simulations are heavily employed to elucidate the key interactions responsible for stabilizing the protein-ligand complex.

Molecular docking studies predict the preferred orientation of a ligand within a protein's binding site and estimate the strength of the interaction. For instance, in silico docking has been used to investigate the interactions between [1H,3H] imidazo[4,5-b] pyridine (B92270) derivatives and the enzyme lumazine (B192210) synthase. nih.gov These studies revealed that hydrogen bonding, hydrophobic interactions, and van der Waals forces are critical for stabilizing the enzyme-inhibitor complex. nih.gov Similarly, docking and dynamic studies of imidazo[4,5-c]pyridine derivatives targeting cyclin-dependent kinase 2 (CDK2) have identified key interactions that explain their potent inhibitory activity. nih.gov

The stability of these complexes is often quantified by binding energy calculations and experimental binding affinity data, such as the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd). Optimization studies on imidazo[4,5-b]pyridine-based kinase inhibitors have led to the identification of compounds with high affinity for targets like Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govacs.org The stability of the complex is enhanced by specific interactions, such as hydrogen bonds formed between the N3 imidazole (B134444) hydrogen bond donor of the imidazo[4,5-b]pyridine scaffold and the hinge region of the kinase. nih.gov

Compound/DerivativeTarget ProteinBinding Affinity (IC₅₀ / Kd)Reference
CCT137690 (51)Aurora-AIC₅₀ = 0.015 µM nih.gov
CCT137690 (51)Aurora-BIC₅₀ = 0.025 µM nih.gov
Compound 27eAurora-AKd = 7.5 nM acs.org
Compound 27eFLT3Kd = 6.2 nM acs.org
Compound 27eFLT3-ITDKd = 38 nM acs.org
Compound 5bCDK2IC₅₀ = 21 nM nih.gov

Conformational Dynamics of the Imidazo[4,5-b]pyridine System

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. These simulations track the movements and conformational changes of both the ligand and the protein, providing a more realistic understanding of the binding event. MD studies are crucial for assessing the stability of the predicted binding mode and understanding the conformational flexibility of the imidazo[4,5-b]pyridine system within the active site.

In Silico Screening and Virtual Library Design

The imidazo[4,5-b]pyridine scaffold serves as a valuable starting point for the design of large virtual libraries of compounds. In silico screening, or virtual screening, allows for the rapid computational evaluation of these libraries against a biological target, significantly accelerating the discovery of new lead compounds compared to traditional high-throughput screening (HTS) methods. philadelphia.edu.jo

This process involves creating a database of virtual compounds based on the core scaffold and then using computational methods, primarily molecular docking, to predict which of these compounds are most likely to bind to the target protein. nih.gov For example, an in-silico docking-based design approach was successfully used to identify [1H,3H] imidazo[4,5-b] pyridine derivatives as potential inhibitors of lumazine synthase, an enzyme essential for riboflavin (B1680620) biosynthesis in microorganisms. nih.gov This strategy allows researchers to prioritize a smaller, more manageable number of compounds for chemical synthesis and subsequent experimental testing, saving considerable time and resources. philadelphia.edu.jo

Fragment-Based Design Utilizing the Scaffold

Fragment-based drug design (FBDD) is a powerful strategy that utilizes small chemical fragments as building blocks for developing high-affinity ligands. The imidazo[4,5-b]pyridine nucleus is an ideal scaffold for FBDD. The process begins by identifying low-molecular-weight fragments that bind to the target protein. These fragments are then grown, linked, or optimized to enhance their interaction with the active site, ultimately leading to a potent lead compound.

A practical application of this approach involved the synthesis of a series of imidazo[4,5-b]pyridine compounds containing an amino fragment to develop new insecticides. nih.gov By systematically modifying this fragment attached to the core scaffold, researchers were able to explore the structure-activity relationship (SAR) and identify compounds with excellent insecticidal activities against specific pests. nih.gov This demonstrates how the core scaffold can be decorated with various fragments to fine-tune biological activity and develop compounds for diverse applications.

Scaffold Hopping and Lead Prioritization

Scaffold hopping is an innovative computational strategy used in drug design to identify new molecular cores that are structurally distinct from known active compounds but retain the same biological activity. nih.gov This is achieved by preserving the key pharmacophoric features—the essential three-dimensional arrangement of functional groups required for biological activity—while replacing the central scaffold. For instance, a scaffold hopping strategy was successfully employed to design novel imidazo[4,5-c]pyridine-based CDK2 inhibitors starting from the structure of a known inhibitor, CYC202. nih.gov This approach can lead to the discovery of compounds with novel intellectual property, improved pharmacological properties, or different side-effect profiles.

Following virtual screening or other design strategies, lead prioritization is the critical step of selecting the most promising candidates for synthesis and biological evaluation. This selection is based on a multi-parameter analysis, including the predicted binding affinity (e.g., docking score), key molecular interactions with the target, and calculated physicochemical properties related to drug-likeness and pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion). nih.govmdpi.com Optimization efforts for imidazo[4,5-b]pyridine-based kinase inhibitors involved prioritizing leads that not only showed high potency but also possessed favorable oral bioavailability and metabolic stability, ultimately leading to the identification of a preclinical development candidate. nih.govacs.org

Advanced Applications and Emerging Research Directions

Role of Imidazo[4,5-b]pyridines in Organometallic Chemistry and Material Science

The imidazo[4,5-b]pyridine core, a fused heterocyclic system of imidazole (B134444) and pyridine (B92270) rings, is a privileged structure in chemical research due to its structural versatility and electronic properties. mdpi.com These characteristics allow it to engage in various intermolecular interactions, including hydrogen bonding and coordination with metal ions, making its derivatives, such as 2,6-dichloro-3H-imidazo[4,5-b]pyridine, promising candidates for applications in organometallic chemistry and material science. mdpi.com

Proton- and Charge-Transfer Processes

The imidazo[4,5-b]pyridine framework is a fascinating subject for studying photoinduced proton and charge transfer processes. The presence of both a pyridine and an imidazole ring allows for complex isomeric equilibria and excited-state behaviors. acs.orgnih.gov For instance, in derivatives like 2-(2′-hydroxyphenyl)imidazo[4,5-b]pyridine, isomers with an intramolecular hydrogen bond can undergo ultrafast excited-state intramolecular proton transfer (ESIPT), leading to tautomeric species with a large Stokes shift. acs.orgnih.gov

Conversely, isomers where the hydroxyl group is hydrogen-bonded to the solvent can act as strong photoacids, dissociating in the excited state. acs.orgnih.gov The pyridine nitrogen can exhibit photobase character, becoming protonated in the excited state. acs.orgnih.gov Furthermore, a twisted intramolecular charge-transfer (TICT) process has been identified as an efficient radiationless deactivation channel, facilitated by the deprotonation of a hydroxyl group and protonation of the pyridine nitrogen. acs.orgnih.gov In other derivatives, such as 2-(4'-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine, a double proton transfer mechanism can induce the formation of a TICT state, leading to dual fluorescence in protic solvents. nih.govacs.org This phenomenon underscores the critical role of hydrogen bonding with both the pyridyl and imidazole nitrogens in the photophysical properties of these compounds. nih.gov

Coordination Chemistry of Dichloro-Imidazo[4,5-b]pyridine

The coordination chemistry of imidazo[4,5-b]pyridine derivatives with metal ions is an area of growing interest. mdpi.com The scaffold's ability to coordinate with metal ions is crucial for its potential applications in metalloenzyme modulation and metal-ion sensing. mdpi.com

Studies on tetracyclic molecules based on the imidazo[4,5-b]pyridine core have provided significant insights into their proton and metal dication affinities. mdpi.com Using electrospray ionization mass spectrometry (ESI-MS) and density functional theory (DFT) calculations, researchers have characterized the formation, stability, and structural features of complexes with biologically relevant metal dications such as Ca(II), Mg(II), Zn(II), and Cu(II). mdpi.com

These investigations revealed that Zn(II) and Cu(II) form stable mononuclear and dinuclear complexes. mdpi.com DFT analysis has shown that the imidazole nitrogen is the primary binding site for metal ions. mdpi.com The presence of electron-donating groups on the imidazo[4,5-b]pyridine scaffold can enhance basicity and, consequently, metal coordination. mdpi.com Conversely, the electron-withdrawing chloro substituents in this compound are expected to decrease the basicity of the nitrogen atoms, thereby modulating their coordination behavior. This modulation is a key aspect of designing ligands with specific metal ion affinities and selectivities.

Patent Landscape Analysis from an Academic Perspective

An analysis of the patent literature reveals the industrial and academic interest in this compound and its derivatives. The patents often focus on synthetic methodologies and the application of these compounds as scaffolds for various therapeutic agents.

Analysis of Synthetic Routes in Patent Literature

The patent literature describes several synthetic strategies for obtaining imidazo[4,5-b]pyridine derivatives. A common and versatile method involves the condensation of a substituted 2,3-diaminopyridine (B105623) with a carboxylic acid or its equivalent. mdpi.com Variations of this approach include reactions with aldehydes under oxidative conditions. mdpi.com

For the synthesis of halogenated derivatives, specific methods have been developed. For instance, 2-halo-imidazo[4,5-b]pyridines can be synthesized by reacting 2,3-diaminopyridine with 1,1′-carbonyldiimidazole (CDI) followed by treatment with phosphoryl chloride. mdpi.com Another patented method involves the synthesis of 3,6-dichloroimidazo[1,2-a]pyridine, a related isomer, highlighting the diverse synthetic approaches to chlorinated imidazopyridines. google.com

The following table summarizes some patented synthetic approaches for related imidazo[4,5-b]pyridine derivatives:

Patent/ReferenceStarting MaterialsKey ReagentsProduct Type
mdpi.comPyridine-2,3-diamine, Carboxylic acidsCondensation agents2-substituted imidazo[4,5-b]pyridines
mdpi.comPyridine-2,3-diamine, AldehydesOxidizing agents2-substituted imidazo[4,5-b]pyridines
mdpi.com2,3-Diaminopyridine1,1′-Carbonyldiimidazole, POCl₃2-Halo-imidazo[4,5-b]pyridines
google.comNot specifiedNot specified3,6-dichloroimidazo[1,2-a]pyridine

Exploration of Claimed Academic Uses and Scaffolds

The patent literature underscores the importance of the imidazo[4,5-b]pyridine scaffold in medicinal chemistry. Its structural similarity to purines has driven the exploration of its derivatives for a wide range of biological activities. mdpi.comnih.gov Patents frequently claim the use of these compounds as inhibitors of various enzymes and receptors.

For example, derivatives of imidazo[4,5-b]pyridine have been patented as inhibitors of Interleukin-1 Receptor Associated Kinases (IRAKs), particularly IRAK-4, for the treatment of inflammatory and autoimmune diseases. google.com The general structure claimed in such patents often features the imidazo[4,5-b]pyridine core with various substituents designed to optimize potency and selectivity.

The table below outlines some claimed academic and therapeutic uses for imidazo[4,5-b]pyridine scaffolds found in patents and related literature:

Claimed UseTarget/ApplicationReference
IRAK-4 InhibitorsInflammatory and autoimmune diseases google.com
Kinase InhibitorsAnticancer agents nih.gov
GABAA Receptor ModulatorsCentral Nervous System disorders mdpi.com

Strategies for Integrating this compound into Complex Molecular Architectures

The integration of the this compound unit into larger, more complex molecules is a key strategy for developing novel functional materials and therapeutic agents. The chlorine atoms serve as versatile handles for further chemical modifications, primarily through cross-coupling reactions.

A prominent strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This reaction allows for the introduction of aryl or heteroaryl groups at the 2- and 6-positions of the imidazo[4,5-b]pyridine core by reacting the dichloro-derivative with appropriately substituted boronic acids. This method has been successfully employed to synthesize series of 2,6-disubstituted imidazo[4,5-b]pyridines for biological evaluation. nih.gov

Another powerful technique is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which provides a regioselective route to N1-substituted imidazo[4,5-b]pyridines. organic-chemistry.org This approach overcomes challenges associated with the regioselective functionalization of the imidazole nitrogen. organic-chemistry.org

Tandem reactions offer an efficient pathway for the rapid construction of the imidazo[4,5-b]pyridine skeleton, which can then be further functionalized. acs.org For instance, a one-pot tandem process starting from 2-chloro-3-nitropyridine (B167233) and primary amines can generate disubstituted imidazo[4,5-b]pyridine derivatives. acs.org

The following table summarizes key strategies for incorporating the imidazo[4,5-b]pyridine scaffold into complex molecules:

StrategyKey ReactionStarting Material ExampleResulting Structure
Suzuki Cross-CouplingPd-catalyzed reaction with boronic acidsThis compound2,6-Diaryl-imidazo[4,5-b]pyridines
Palladium-Catalyzed AmidationCoupling of 2-chloro-3-aminopyridines with primary amides2-Chloro-3-aminopyridineN1-substituted imidazo[4,5-b]pyridines
Tandem ReactionOne-pot synthesis from nitropyridines2-Chloro-3-nitropyridineDisubstituted imidazo[4,5-b]pyridines

Conclusion and Future Research Perspectives

Summary of Academic Contributions of 2,6-Dichloro-3H-imidazo[4,5-b]pyridine Research

Research into this compound has primarily centered on its utility as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The imidazo[4,5-b]pyridine core, being a purine (B94841) isostere, has been a focal point for the design of compounds with potential therapeutic applications. mdpi.comnih.gov Key academic contributions include:

Anticancer and Antiproliferative Agents: A significant body of research has demonstrated the potential of imidazo[4,5-b]pyridine derivatives as anticancer agents. nih.goveurjchem.comnih.govnih.govnih.gov Studies have shown that modifications at the 2 and 6 positions of the imidazo[4,5-b]pyridine ring system can lead to compounds with potent cytotoxic activity against various cancer cell lines. nih.govnih.govnih.gov For instance, certain 2,6-disubstituted derivatives have exhibited pronounced antiproliferative effects, with some showing activity in the sub-micromolar range. nih.govmdpi.com

Antimicrobial and Antiviral Activity: The structural motif of imidazo[4,5-b]pyridine has been explored for the development of novel antimicrobial and antiviral agents. mdpi.commdpi.comnih.govnih.gov Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain viruses. mdpi.commdpi.comnih.gov The ability to functionalize the scaffold allows for the tuning of activity against specific pathogens. mdpi.com

Enzyme Inhibition: The diaryl pharmacophore attached to the 3H-imidazo[4,5-b]pyridine core has been investigated for its ability to inhibit enzymes such as cyclooxygenase (COX), indicating potential anti-inflammatory applications. nih.govnih.gov Molecular docking studies have provided insights into the binding modes of these compounds within the active sites of target enzymes. nih.gov

Therapeutic Agents for Genetic Diseases: In a notable application, 2,6-disubstituted 3H-imidazo[4,5-b]pyridine derivatives were identified as potential therapeutic agents for dysferlinopathies, a group of muscular diseases, through phenotypic screening on patient-derived induced pluripotent stem cells (iPSCs). nih.gov

The following table summarizes some of the key research findings related to the biological activities of 2,6-disubstituted imidazo[4,5-b]pyridine derivatives:

Derivative TypeBiological ActivityKey Findings
2,6-diphenyl substitutedAntiproliferativep-hydroxy substituted derivatives showed strong activity against multiple cancer cell lines. nih.govmdpi.com
2,3-diaryl substitutedAnticancer, Anti-inflammatoryModerate cytotoxicity against several cancer cell lines and selective COX-2 inhibition. nih.govnih.gov
Amidino-substitutedAntiproliferative, AntibacterialUnsubstituted and 2-imidazolinyl amidino groups showed selective and strong antiproliferative activity. mdpi.com
Bromo-substitutedAntiviralShowed selective but moderate activity against respiratory syncytial virus (RSV). mdpi.com

Identification of Underexplored Research Avenues for the Compound

Despite the progress made, several research avenues concerning this compound remain underexplored:

Fungicidal and Agrochemical Applications: While there has been some investigation into the fungicidal activity of imidazo[4,5-b]pyridine derivatives, this area is still relatively nascent. researchgate.net Given the structural similarities to some existing agrochemicals, a more systematic exploration of their potential as fungicides, herbicides, or insecticides is warranted.

Materials Science Applications: The application of imidazo[4,5-b]pyridine derivatives in materials science is an area with significant untapped potential. e3s-conferences.org Their fluorescent properties, for instance, could be harnessed for the development of organic light-emitting diodes (OLEDs), sensors, or bio-imaging probes. e3s-conferences.org

Mechanistic Studies: While many studies report the biological activity of derivatives, detailed mechanistic investigations are often lacking. eurjchem.com Elucidating the precise molecular targets and mechanisms of action will be crucial for rational drug design and optimization.

Exploration of Diverse Substituents: The majority of current research focuses on aryl substitutions at the 2 and 6 positions. nih.govmdpi.com A broader exploration of different functional groups, including alkyl chains, heterocyclic moieties, and organometallic fragments, could lead to the discovery of novel properties and activities.

Prospective Methodological Advancements in Imidazo[4,5-b]pyridine Chemistry

Future research will likely benefit from and contribute to methodological advancements in heterocyclic chemistry:

Catalytic and Metal-Mediated Reactions: The use of palladium and copper catalysts has been instrumental in the functionalization of the imidazo[4,5-b]pyridine core, particularly through cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.comnih.govmdpi.com Future advancements could involve the development of more efficient and regioselective catalytic systems, potentially utilizing earth-abundant metals.

Photoredox Catalysis and C-H Functionalization: Visible light-induced photoredox catalysis offers a mild and powerful tool for the direct functionalization of C-H bonds. mdpi.com Applying these methods to the imidazo[4,5-b]pyridine scaffold could enable the introduction of novel functional groups at various positions with high precision and efficiency. mdpi.com

Flow Chemistry: For industrial-scale production, continuous flow reactors provide advantages in terms of safety, reproducibility, and scalability. The development of flow-based synthetic routes for this compound and its derivatives would be a significant step towards their practical application.

Potential for Future Academic Impact in Chemical Sciences

The this compound scaffold is poised to continue making a significant academic impact across several domains of chemical science:

Drug Discovery and Medicinal Chemistry: As a privileged scaffold, it will likely remain a key building block in the quest for new therapeutic agents targeting a wide range of diseases, from cancer and infectious diseases to genetic disorders. mdpi.comnih.govnih.govnih.gove3s-conferences.org The ongoing challenge of antimicrobial resistance will continue to drive research into novel antibacterial and antifungal compounds based on this framework. mdpi.comnih.gov

Chemical Biology: Derivatives of this compound can serve as valuable chemical probes to study biological processes. e3s-conferences.org Their ability to interact with specific enzymes and receptors allows for the investigation of cellular pathways and the identification of new drug targets. mdpi.comnih.gov

Supramolecular Chemistry and Materials Science: The planar and aromatic nature of the imidazo[4,5-b]pyridine system makes it an attractive component for the construction of supramolecular assemblies and functional materials. e3s-conferences.org Future research could explore its use in the design of liquid crystals, organic conductors, and porous materials.

Q & A

Q. What are the common synthetic routes for 2,6-dichloro-3H-imidazo[4,5-b]pyridine?

  • Methodological Answer : A widely used approach involves condensation reactions of halogenated pyridine precursors. For example, 5-bromopyridine-2,3-diamine can react with aldehydes under phase-transfer catalysis (e.g., benzaldehyde in DMF with p-toluenesulfonic acid) to yield brominated derivatives . For dichloro derivatives, Pd-mediated cross-coupling or direct arylation under optimized conditions (e.g., using Pd(OAc)₂, PPh₃, and PivOH as an additive) enables regioselective functionalization . Key steps include controlling reaction temperature (80–120°C) and solvent selection (e.g., toluene or DMF) to improve yields (typically 60–85%) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Characterization relies on a combination of techniques:
  • NMR : Distinct signals for aromatic protons (δ 7.5–9.0 ppm) and NH groups (δ ~12 ppm) confirm the fused imidazo-pyridine core .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., m/z = 366.17 [M+1]⁺ for acrylonitrile derivatives) and fragmentation patterns .
  • Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • X-ray Crystallography : Resolves regiochemistry in substituted derivatives .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to minimize inhalation of fine particles or vapors .
  • Waste Disposal : Segregate halogenated waste and use professional disposal services to prevent environmental contamination .
  • Storage : Store in airtight containers at –20°C, away from light and moisture .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

  • Methodological Answer : Regioselectivity is controlled by:
  • Positional Halogen Effects : A bromine at C6 (as in 6-bromo derivatives) directs Pd-catalyzed C2-arylation, while chlorine at C7 favors C2 functionalization with PivOH additives .
  • Catalytic Systems : Pd(OAc)₂/PPh₃ with Cs₂CO₃ in toluene enables C2-arylation (e.g., with aryl iodides) at 100°C, achieving >80% yields .
  • Iterative Synthesis : Sequential cross-coupling (e.g., Suzuki-Miyaura for C6) followed by direct C–H arylation allows multi-substituted scaffolds .

Q. What computational methods predict the biological activity of 2,6-dichloro-imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity and binding affinity to targets like kinases .
  • Molecular Docking : Simulates interactions with DYRK1/CLK1 kinases (critical for antidiabetic activity) using AutoDock Vina or Schrödinger Suite .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at C2) with antioxidant or antiproliferative activity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., PhIP as a mutagenic reference) .
  • Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency thresholds (e.g., antiproliferative effects at 10–50 µM) .
  • Mechanistic Studies : Validate kinase inhibition (via Western blot for phosphorylated substrates) alongside antioxidant assays (DPPH/ABTS) to disentangle dual activities .

Q. What structural modifications enhance dual DYRK1/CLK1 kinase inhibition?

  • Methodological Answer :
  • Hydroxylation : Adding –OH groups at C5/C7 improves solubility and kinase binding (e.g., IC₅₀ = 0.2 µM for hydroxylated derivatives) .
  • Heterocyclic Fusion : Conjugating pyridinol-3 fragments enhances antioxidant capacity while maintaining kinase affinity .
  • Electrophilic Substituents : Nitrile (–CN) or acrylonitrile groups at C2 increase reactivity with catalytic lysine residues in kinases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.